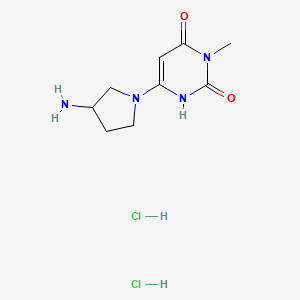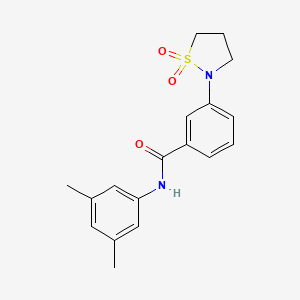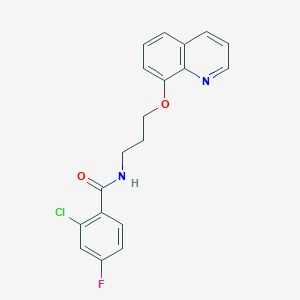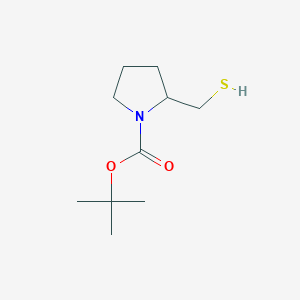
N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide is a synthetic organic molecule that appears to be designed for a specific biological or chemical activity, given its complex structure. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, properties, and potential applications.
Synthesis Analysis
The synthesis of complex benzamide derivatives often involves multi-step reactions, including the formation of intermediate structures. For example, the synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides involves the preparation from 5-cyclopropylisoxazole-4-carboxylic acid and substituted benzylamines, with confirmation of structures by NMR and MS . Similarly, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives through direct acylation reactions indicates the versatility of benzamide chemistry . The intramolecular functionalization of cyclopropyl α-amino acid-derived benzamides without the need for silver or pivalate additives suggests a method that could potentially be adapted for the synthesis of N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized by techniques such as X-ray crystallography, NMR, and MS. For instance, the solid-state properties of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were revealed by X-ray single crystallography . These techniques could be employed to determine the precise molecular structure of N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide, which would be essential for understanding its reactivity and interactions.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions. The oxidative cycloaddition of benzamides and alkynes, catalyzed by Rh(III) in the presence of Cu(II) oxidants, is an example of how complex benzamide structures can be synthesized through C-H/N-H activation . This type of reaction could potentially be relevant for the synthesis or modification of N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be quite diverse. For instance, certain benzamide compounds exhibit colorimetric sensing behavior, such as the drastic color transition observed in response to fluoride anion, which is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism . The herbicidal activity of some benzamide derivatives, as well as their interaction with biological targets like HPPD, is another aspect of their chemical properties . These properties are influenced by the molecular structure and substituents present in the benzamide derivatives.
科学的研究の応用
Synthetic Applications in Chemistry
Rhodium-catalyzed Oxidative Cycloaddition :The oxidative cycloaddition of benzamides and alkynes, utilizing Rh(III) catalysts in the presence of Cu(II) oxidants, demonstrates a methodology that could be applicable to the synthesis of N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide. This process, involving N-H metalation followed by ortho C-H activation and alkyne insertion, results in the formation of isoquinolones, highlighting the compound's potential role in synthesizing novel heterocyclic scaffolds (Hyster & Rovis, 2010).
Metalation and Coupling Reactions :Another application is seen in the ortho-metalation of benzamides with magnesiate bases, allowing for cyclization to form isoquinolones in one-pot operations. The versatility in electrophilic trapping post-cyclization introduces further complexity, suggesting that N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide could be a precursor in synthesizing complex organic frameworks (Antczak & Ready, 2012).
Medicinal Chemistry Applications
Isoquinolone Synthesis :In medicinal chemistry, the synthesis of isoquinolones from substituted benzamides and alkynes, using bis(trifluoracetoxy)iodobenzene (PIFA) and trifluoroacetic acid (TFA), showcases a metal-free oxidative cycloaddition reaction. This method yields a variety of isoquinolones under mild conditions, which could imply the potential of N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide in drug discovery and development (Chen et al., 2014).
Cobalt-Catalyzed Oxidative Cyclization :The cobalt-catalyzed oxidative cyclization of substituted benzamides with maleimides provides isoindolone spirosuccinimides, showing compatibility with various substitutions. This method's ability to tolerate heteroaryl carboxamides leading to intriguing scaffolds suggests potential applications in synthesizing complex molecules for therapeutic purposes (Manoharan & Jeganmohan, 2017).
Material Science Applications
Synthesis of Soluble Polymides :In the realm of material science, the synthesis of soluble polymides from aromatic tetracarboxylic dianhydrides, including the preparation of 2,5-bis(4-aminophenyl)-3,4-diphenylthiophene, hints at potential applications in developing new materials. The high thermal stability and solubility in various organic solvents of these polymides suggest that related benzamide compounds could be utilized in creating new polymers with desirable physical properties (Imai et al., 1984).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide involves the reaction of 4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzoic acid with cyclopropylamine, followed by the addition of benzoyl chloride to form the final product.", "Starting Materials": [ "4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzoic acid", "cyclopropylamine", "benzoyl chloride" ], "Reaction": [ "Step 1: 4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzoic acid is dissolved in a suitable solvent and reacted with cyclopropylamine at a temperature of 80-100°C for 12-24 hours.", "Step 2: The resulting product is then cooled and filtered to obtain the intermediate product, N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzoic acid.", "Step 3: To this intermediate product, benzoyl chloride is added dropwise at a temperature of 0-5°C and the reaction mixture is stirred for 2-3 hours.", "Step 4: The reaction mixture is then poured into ice-cold water and the resulting solid is filtered and washed with water to obtain the final product, N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide." ] } | |
CAS番号 |
1298053-51-6 |
製品名 |
N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide |
分子式 |
C20H21ClN4O4S |
分子量 |
448.92 |
IUPAC名 |
3-[(4-chlorophenyl)sulfamoyl]-N-[(4-ethoxyphenyl)methyl]-5-methyl-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C20H21ClN4O4S/c1-3-29-17-10-4-14(5-11-17)12-22-19(26)18-13(2)23-24-20(18)30(27,28)25-16-8-6-15(21)7-9-16/h4-11,25H,3,12H2,1-2H3,(H,22,26)(H,23,24) |
InChIキー |
SEZODVHWPCJUNX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CNC(=O)C2=C(NN=C2S(=O)(=O)NC3=CC=C(C=C3)Cl)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2553123.png)



![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(2-morpholinoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2553130.png)
![2-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}acetic acid](/img/structure/B2553133.png)
![5-chloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2553134.png)

![2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2553136.png)
![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2553137.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B2553139.png)
![[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2553141.png)
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2553142.png)